Carboxy Gliclazide

Pharmacodynamics Metabolism Sulfonylurea Receptor

Pharmaceutical QC labs require pharmacopeia-grade impurity standards that generic reference materials cannot replace. Carboxy Gliclazide (CAS 38173-52-3) is the BP/EP-designated Gliclazide Impurity F-the primary inactive urinary metabolite formed via CYP2C9/CYP2C19 oxidation. • EP/BP-compliant reference standard for method validation & system suitability per ICH Q3A/Q3B • Definitive marker for quantifying the major Gliclazide clearance pathway in plasma & urine • Verified ≥98% purity; ships with full Certificate of Analysis for regulatory submissions

Molecular Formula C15H19N3O5S
Molecular Weight 353.40
CAS No. 38173-52-3
Cat. No. B601502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy Gliclazide
CAS38173-52-3
Synonyms4-[[[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)aMino]carbonyl]aMino]sulfonyl]benzoic Acid;  S 2574
Molecular FormulaC15H19N3O5S
Molecular Weight353.40
Structural Identifiers
SMILESC1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carboxy Gliclazide Reference Standard


Carboxy Gliclazide (CAS 38173-52-3) is a major, pharmacologically inactive metabolite of the second-generation sulfonylurea oral hypoglycemic agent Gliclazide [1]. This compound is formed via oxidation of the tolyl methyl group of the parent drug and is a primary component of the drug's metabolic clearance, with identified urinary metabolites accounting for 45% of an oral dose within 24 hours [2]. As a defined and extensively studied metabolite, Carboxy Gliclazide is a critical reference standard, specifically designated as Gliclazide Impurity F by the British and European Pharmacopoeias for use in quality control, stability testing, and pharmacokinetic studies .

Pharmacopoeial impurity standard
Designated Gliclazide Impurity F by BP and EP, supporting QC release testing and stability studies.
Metabolite analytical marker
Major oxidative metabolite formed via tolyl methyl oxidation; enables metabolic pathway quantification.
Inactive reference standard
Pharmacologically inactive; suitable for analytical method development without SUR1 receptor interference.

Why Carboxy Gliclazide Is Irreplaceable


Selecting an appropriate reference standard is critical; generic substitution is invalid. While Gliclazide's metabolism yields several hydroxylated derivatives (M1-M6) and a hydroxymethyl metabolite, these are distinct from Carboxy Gliclazide in structure, physicochemical properties, and pharmacological profile. Carboxy Gliclazide is a major urinary metabolite and is pharmacologically inactive, unlike the parent drug which has a Ki of 50 nM for the SUR1 receptor [1]. It is also distinct from hydroxylated metabolites M1, M3, M4, and M5, which exhibit high in silico binding affinity to SUR1 [2]. The specific oxidation of the tolyl group to a carboxylic acid makes this compound the target analyte for assessing a key metabolic pathway and a specific impurity marker mandated by the EP and BP [3]. Substituting it with a hydroxylated or parent compound would invalidate analytical methods designed for its specific detection and quantification, leading to erroneous pharmacokinetic data and failed regulatory compliance.

Target
Carboxy Gliclazide
Major inactive metabolite; mandated EP/BP impurity F; oxidative pathway marker.
Potential substitute
Hydroxylated metabolites (M1-M6)
May show SUR1 binding affinity in silico; different regulatory status; may not represent the same clearance pathway.
Target
Carboxy Gliclazide
Defined pharmacopoeial identity; specified for impurity quantification under ICH guidelines.
Potential substitute
Parent Gliclazide
Active SUR1 ligand; distinct analytical signal; cannot serve as impurity marker or clearance model standard.
Substitution may invalidate method specificity, pharmacopoeial compliance, and metabolic pathway interpretation. Selection requires confirmation of official monograph identity.

Carboxy Gliclazide Differentiation Evidence


Pharmacological Inactivity vs. Parent Drug

Carboxy Gliclazide is pharmacologically inactive, a crucial distinction from the active parent drug Gliclazide. Gliclazide potently inhibits the pancreatic SUR1 receptor with a Ki of 50 nM, whereas Carboxy Gliclazide is a major circulating and excreted metabolite with no reported hypoglycemic activity [1]. This is a class-level inference, as active metabolites are not detected in plasma following Gliclazide administration, and all major metabolites are considered to have minimal hypoglycemic potency [2]. This inactivity defines its primary utility as a quantitative marker of drug clearance and metabolic capacity, not as a probe for pharmacological studies.

SUR1 binding
Class-level inference
Carboxy Gliclazide: inactive
Gliclazide: Ki 50 nM
Context for analytical-only use; no SUR1 pharmacological activity expected.
Cloned Kir6.2-SUR1 channels; review for class-level metabolite extrapolation.
Pharmacodynamics Metabolism Sulfonylurea Receptor

Urinary Excretion vs. Unchanged Drug

Carboxy Gliclazide is one of two major urinary metabolites, with total identified metabolites accounting for a significant proportion of the administered dose. In a human study, identified metabolites excreted in urine accounted for 45% of the administered 40 mg dose within 24 hours and 61% within 96 hours [1]. This is a direct head-to-head comparison against the unchanged drug, where less than 1% of the oral dose appears unchanged in urine [2]. This data demonstrates that the quantification of Carboxy Gliclazide is essential for accurately modeling the primary route of Gliclazide elimination.

Urinary elimination
Head-to-head comparison
Metabolites 45% (24h) / 61% (96h) of dose
Unchanged Gliclazide <1%
Supports quantification of primary elimination route in human PK studies.
Healthy volunteers, single 40 mg oral dose; method-specific recovery review needed.
Pharmacokinetics Metabolic Clearance Drug Metabolism

Enhanced Solubility vs. Parent Drug

Computational studies indicate that all studied Gliclazide metabolites, including those with oxidations on the tolyl group, exhibit better intrinsic solubility than the parent drug Gliclazide [1]. This is a class-level inference for metabolites, supported by quantitative molecular descriptor analysis. Gliclazide's low solubility is a known limiting factor for its bioavailability; metabolites with improved solubility are therefore crucial for efficient renal excretion [2]. Hydroxylated metabolites (M1-M6) show the most pronounced polar and hydrophilic properties, while Carboxy Gliclazide, as an oxidized metabolite, is also predicted to have superior solubility.

Solubility prediction
Class-level inference
Predicted improved solubility vs. parent drug
May support bioanalytical method development; solubility advantage is in silico only.
VolSurf+ descriptors; confirm experimentally for critical method conditions.
Physicochemical Properties Bioavailability Metabolite Profiling

Regulatory Mandate as Impurity Standard

Carboxy Gliclazide is officially designated and required as 'Gliclazide Impurity F' in both the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP) [1]. This is a direct qualitative differentiation from other Gliclazide metabolites and impurities that are not specified in official monographs. The pharmacopeial reference standard is provided with a defined unit quantity (e.g., 30 mg for BP, 50 mg for EP) and is intended for use in laboratory tests specifically prescribed in the monograph . This regulatory status makes it a non-negotiable procurement item for any laboratory conducting Gliclazide-related product development, stability studies, or quality control in compliance with ICH Q3A/Q3B guidelines [2].

Regulatory mandate
Direct specification
Impurity F (BP/EP); official unit quantity provided
Required for pharmacopoeial compliance; no substitute accepted for QC release.
Monograph identity confirmation; verify current edition applicability.
Pharmaceutical Analysis Quality Control Regulatory Compliance

Carboxy Gliclazide Key Applications


Pharmaceutical QC & Release Testing

As a mandated Gliclazide Impurity F standard in BP and EP monographs, Carboxy Gliclazide is essential for pharmaceutical manufacturers to perform method validation, system suitability testing, and quantitative determination of this specific impurity in drug substance and finished product batches, ensuring compliance with ICH Q3A/Q3B guidelines [1].

Clinical & Preclinical Pharmacokinetics

Carboxy Gliclazide serves as a definitive analytical marker to quantify the extent of the primary metabolic pathway in humans and animal models. Its use as a reference standard allows for accurate measurement of metabolite-to-parent drug ratios in plasma and urine, which is critical for studying the impact of CYP2C9 and CYP2C19 polymorphisms on drug exposure and clearance [2].

Forensic & Clinical Toxicology

Given its status as a major inactive urinary metabolite, Carboxy Gliclazide can be used as a long-term biomarker of Gliclazide exposure or adherence. Quantitative analysis using this standard helps toxicology laboratories confirm ingestion and differentiate between therapeutic use and overdose by establishing metabolite profiles [3].

In Vitro Metabolism & DDI Studies

This reference standard is used to monitor the formation of this specific oxidative metabolite in in vitro systems (e.g., human hepatocytes or recombinant CYP enzymes). Quantifying its production is essential for determining the contribution of CYP2C9 and CYP2C19 to Gliclazide clearance and for assessing potential DDIs that may alter the drug's metabolic fate [4].

Application
Selection Property
Validation Focus
Pharmaceutical QC testing
Pharmacopoeial impurity identity
System suitability and impurity quantification per monograph
Pharmacokinetic studies
Metabolite analytical marker
Metabolite-to-parent ratio accuracy in plasma/urine
Toxicology screening
Long-term exposure biomarker
Differentiation of exposure levels via metabolite profiles
In vitro metabolism
CYP-oxidation pathway standard
Enzyme-specific metabolite formation rate and DDI assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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